molecular formula C18H16N4O2S2 B2978272 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1028685-27-9

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2978272
CAS RN: 1028685-27-9
M. Wt: 384.47
InChI Key: RHSCBLHUFBJOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound can serve as a precursor in organic synthesis, particularly in the construction of heterocyclic compounds . Its structure contains both an imidazoquinazolinone and a thiophene moiety, which are common frameworks in medicinal chemistry .

Medicinal Chemistry

The presence of both thioxo and imidazoquinazolinone rings makes it a valuable scaffold for drug design. It could be used to synthesize potential phosphodiesterase inhibitors , which have applications in treating various diseases, including erectile dysfunction .

Dye Synthesis

Compounds with thioxo groups have been used to create thioindigoid dyes . This compound could potentially be used to synthesize dyes with specific absorption spectra for industrial applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide' involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-thiophenemethanamine, followed by cyclization and subsequent reaction with propanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-thiophenemethanamine", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 g, 4.5 mmol) and 2-thiophenemethanamine (0.5 g, 4.5 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether (20 mL) to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in dimethylformamide (10 mL) and add sodium bicarbonate (1.0 g, 12 mmol). Stir the mixture at room temperature for 30 minutes.", "Step 4: Add propanoyl chloride (0.5 mL, 5.5 mmol) dropwise to the reaction mixture and stir it at room temperature for 2 hours.", "Step 5: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Dry the organic layer with sodium sulfate and filter it. Concentrate the filtrate under vacuum to obtain the final product as a yellow solid." ] }

CAS RN

1028685-27-9

Product Name

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.47

IUPAC Name

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C18H16N4O2S2/c23-15(19-10-11-4-3-9-26-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)25/h1-6,9,14,20H,7-8,10H2,(H,19,23)

InChI Key

RHSCBLHUFBJOAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CS4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.